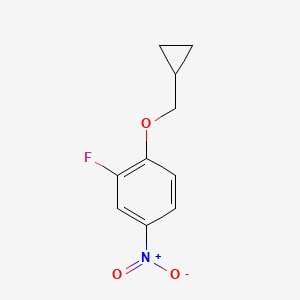
1-(Cyclopropylméthoxy)-2-fluoro-4-nitrobenzène
Vue d'ensemble
Description
1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropylmethoxy group, a fluorine atom, and a nitro group
Applications De Recherche Scientifique
1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrophenol and cyclopropylmethanol.
Reaction Conditions: The first step involves the protection of the hydroxyl group of 2-fluoro-4-nitrophenol using a suitable protecting group. This is followed by the nucleophilic substitution reaction with cyclopropylmethanol under basic conditions to introduce the cyclopropylmethoxy group.
Deprotection: The final step involves the removal of the protecting group to yield the desired product, 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluorine atom with a methoxy group.
Oxidation: The cyclopropylmethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and potassium permanganate. Major products formed from these reactions include 1-(Cyclopropylmethoxy)-2-amino-4-nitrobenzene, 1-(Cyclopropylmethoxy)-2-methoxy-4-nitrobenzene, and 1-(Cyclopropylmethoxy)-2-fluoro-4-carboxybenzene.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene can be compared with similar compounds such as:
1-(Cyclopropylmethoxy)-2-chloro-4-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(Cyclopropylmethoxy)-2-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(Cyclopropylmethoxy)-2-fluoro-4-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.
The uniqueness of 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
1-(cyclopropylmethoxy)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVVKTAQUMNOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
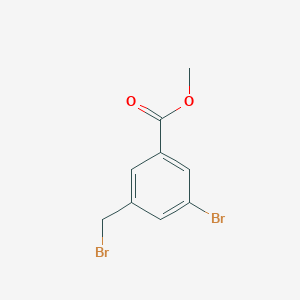
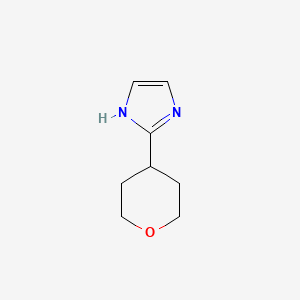
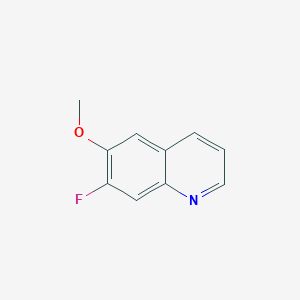


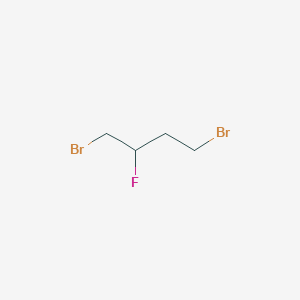
![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)
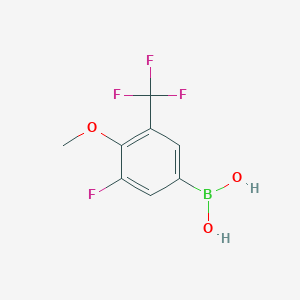
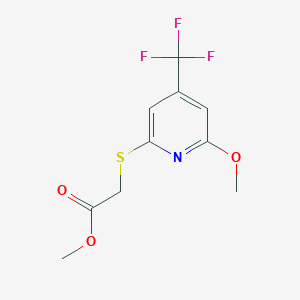


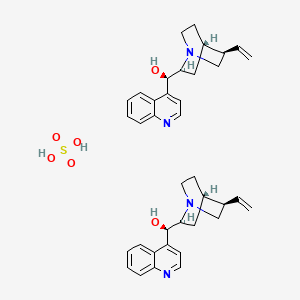

![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)
